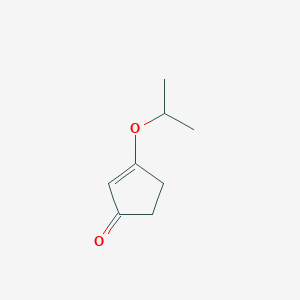
3-Isopropoxy-2-cyclopentenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-2-cyclopentenone, also known as IPC, is a cyclic ketone compound with a molecular formula of C9H12O2. IPC is widely used in the field of organic synthesis due to its unique chemical properties and versatile applications.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-2-cyclopentenone has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 3-Isopropoxy-2-cyclopentenone has also been used as a key intermediate in the synthesis of chiral compounds and as a catalyst for various organic reactions. In addition, 3-Isopropoxy-2-cyclopentenone has been studied for its potential applications in the field of materials science, including the synthesis of polymers and nanomaterials.
Wirkmechanismus
3-Isopropoxy-2-cyclopentenone is known to undergo various reactions, including Diels-Alder reactions and Michael additions. These reactions are believed to be initiated by the electron-withdrawing nature of the carbonyl group in 3-Isopropoxy-2-cyclopentenone. The cyclopentenone ring in 3-Isopropoxy-2-cyclopentenone is also known to undergo ring-opening reactions, leading to the formation of various products.
Biochemische Und Physiologische Effekte
3-Isopropoxy-2-cyclopentenone has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes. 3-Isopropoxy-2-cyclopentenone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isopropoxy-2-cyclopentenone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 3-Isopropoxy-2-cyclopentenone is also stable under a wide range of conditions, making it easy to handle and store. However, 3-Isopropoxy-2-cyclopentenone has some limitations in lab experiments. It is highly reactive and can undergo unwanted reactions, leading to the formation of undesired products. 3-Isopropoxy-2-cyclopentenone is also toxic and requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 3-Isopropoxy-2-cyclopentenone. One area of research is the development of new synthesis methods for 3-Isopropoxy-2-cyclopentenone and its derivatives. Another area of research is the study of 3-Isopropoxy-2-cyclopentenone's potential applications in the field of materials science, including the synthesis of new polymers and nanomaterials. Additionally, further research is needed to fully understand 3-Isopropoxy-2-cyclopentenone's mechanisms of action and its potential applications in the treatment of various diseases.
Synthesemethoden
3-Isopropoxy-2-cyclopentenone can be synthesized through a variety of methods, including the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting product with isopropyl alcohol. Another synthesis method involves the reaction of cyclopentadiene with maleic anhydride in the presence of a palladium catalyst, followed by the reaction of the resulting product with isopropyl alcohol. Both methods have been widely used in the synthesis of 3-Isopropoxy-2-cyclopentenone.
Eigenschaften
CAS-Nummer |
138509-46-3 |
|---|---|
Produktname |
3-Isopropoxy-2-cyclopentenone |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-propan-2-yloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SSSFRZWTJVFYJA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC1 |
Kanonische SMILES |
CC(C)OC1=CC(=O)CC1 |
Synonyme |
2-Cyclopenten-1-one,3-(1-methylethoxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
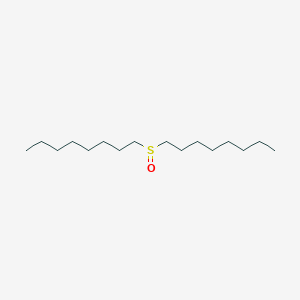
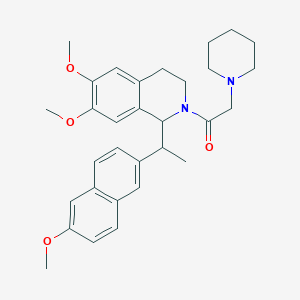

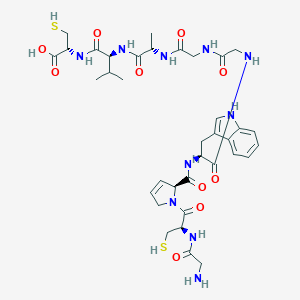
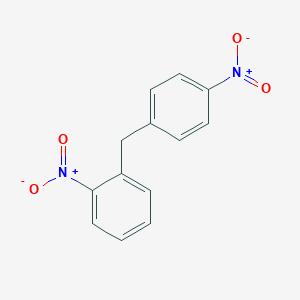
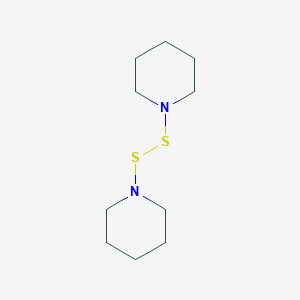
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
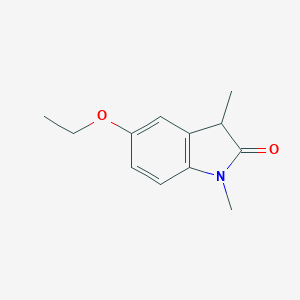
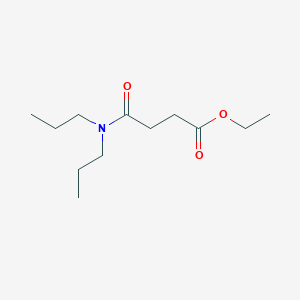
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)